

Lysopine Dehydrogenase: A Comparative Guide to Substrate Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysopine*

Cat. No.: B1675799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of **D-lysopine** dehydrogenase with various opine precursors. The data presented is derived from foundational research on the kinetic properties of this enzyme, offering valuable insights for those working in metabolic engineering, enzyme evolution, and the development of novel therapeutics.

Performance Comparison of Lysopine Dehydrogenase with Various Amino Acid Substrates

D-lysopine dehydrogenase, an enzyme found in crown gall tumors induced by *Agrobacterium tumefaciens*, catalyzes the reductive condensation of pyruvate with an L-amino acid to form an opine. While its name suggests a primary affinity for L-lysine, the enzyme exhibits broad substrate specificity, a phenomenon often referred to as cross-reactivity. The following table summarizes the kinetic parameters of partially purified D(+)-**lysopine** dehydrogenase from an octopine-type crown gall tumor, highlighting its varied efficiency with different L-amino acid substrates.^{[1][2]}

L-Amino Acid Substrate	Km (mM)	Relative Vmax (%)
L-Lysine	0.56	100
L-Arginine	Not specified	~130
L-Histidine	Not specified	~130
L-Ornithine	Not specified	Not specified
L-Methionine	1.3	Not specified
L-Glutamine	Not specified	Not specified

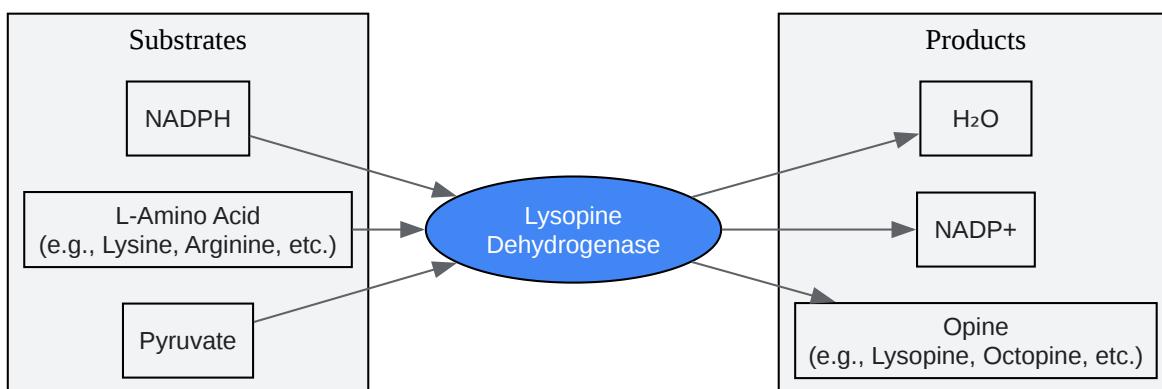
Data extracted from Otten et al. (1977). The Vmax is presented relative to that of L-lysine. The study indicates that the highest Vmax was observed with L-arginine and L-histidine.[\[1\]](#)

Experimental Protocols

The following methodologies are based on the key experiments conducted to determine the substrate specificity of D(+)-**lysopine** dehydrogenase.[\[1\]](#)

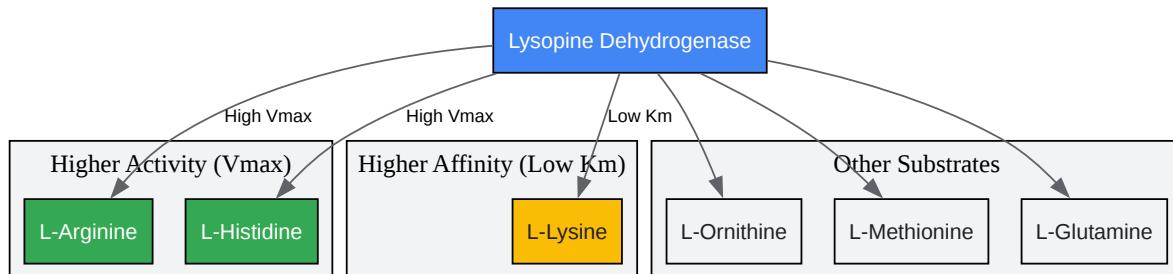
Enzyme Purification (Partial)

- Source: Crown gall tumor tissue of an octopine type was used as the source of D(+)-**lysopine** dehydrogenase.[\[1\]](#)
- Homogenization: The tissue was homogenized in a suitable buffer to create a crude extract.
- Chromatography: The crude extract was subjected to purification steps including DEAE-Sephadex and Sephadex G-100 chromatography to partially purify the enzyme.[\[1\]](#)


Enzyme Activity Assay (Reductive Condensation)

- Reaction Mixture: The standard reaction mixture contained:
 - 0.1 M Sodium Phosphate Buffer (pH 6.8)
 - 12 mM Pyruvate

- 0.125 mM NADPH
- Varying concentrations of the L-amino acid substrate (e.g., 4 mM L-lysine, 10 mM L-methionine, 10 mM L-ornithine, 16 mM L-arginine, 32 mM L-histidine, 30 mM L-glutamine). [1]
- Temperature: The reaction was carried out at 30°C.[1]
- Detection: The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
- Kinetic Parameter Determination: Km and Vmax values were determined from Lineweaver-Burk plots of the initial reaction velocities at varying substrate concentrations.


Visualizing Lysopine Dehydrogenase Activity

The following diagrams illustrate the enzymatic reaction and the logical relationship of substrate preference.

[Click to download full resolution via product page](#)

Caption: Enzymatic reaction catalyzed by **Lysopine** Dehydrogenase.

[Click to download full resolution via product page](#)

Caption: Substrate preference of **Lysopine** Dehydrogenase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d.docksci.com [d.docksci.com]
- 2. Properties of D(+)–lysopine dehydrogenase from crown gall tumour tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lysopine Dehydrogenase: A Comparative Guide to Substrate Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1675799#cross-reactivity-of-lysopine-dehydrogenase-with-other-opines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com